molecular formula C10H13NO B189911 4-(Dimethylamino)-3-methylbenzaldehyde CAS No. 1424-69-7

4-(Dimethylamino)-3-methylbenzaldehyde

Cat. No.: B189911
CAS No.: 1424-69-7
M. Wt: 163.22 g/mol
InChI Key: LOONFRKFJPYULD-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that features both an aldehyde and a dimethylamino group attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. It is often used in the preparation of Schiff bases and other derivatives due to its reactive aldehyde group.

Scientific Research Applications

4-(Dimethylamino)-3-methylbenzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 4-(Dimethylamino)-3-methylbenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Future research on 4-(Dimethylamino)-3-methylbenzaldehyde could focus on its vibrational dynamics in crystalline form . Further studies could also explore its photovoltaic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with methylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-(Dimethylamino)-3-methylbenzoic acid.

    Reduction: 4-(Dimethylamino)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methylbenzaldehyde primarily involves its reactive aldehyde group, which can form Schiff bases with amines. This reaction is crucial in various biochemical and industrial processes. The dimethylamino group also contributes to the compound’s reactivity by acting as an electron-donating group, which can influence the compound’s behavior in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but lacks the methyl group on the benzene ring.

    4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-(Dimethylamino)benzyl alcohol: Contains an alcohol group instead of an aldehyde group.

Uniqueness

4-(Dimethylamino)-3-methylbenzaldehyde is unique due to the presence of both a dimethylamino group and a methyl group on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(dimethylamino)-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOONFRKFJPYULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371221
Record name 4-(dimethylamino)-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-69-7
Record name 4-(dimethylamino)-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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